N-(pyrimidin-2-yl)-2,3-dihydro-1H-indole-5-sulfonamide
Description
Properties
IUPAC Name |
N-pyrimidin-2-yl-2,3-dihydro-1H-indole-5-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O2S/c17-19(18,16-12-14-5-1-6-15-12)10-2-3-11-9(8-10)4-7-13-11/h1-3,5-6,8,13H,4,7H2,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSEZTDTZEDPXFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=C(C=C2)S(=O)(=O)NC3=NC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that indole derivatives have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors. Similarly, pyrimidine derivatives have had a major impact in drug discovery therapeutics, including anti-infectives, anticancer, immunology, immuno-oncology, neurological disorders, chronic pain, and diabetes mellitus.
Mode of Action
Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. Pyrimidine derivatives exert their potential through different action mechanisms, one of which is inhibiting protein kinases.
Biochemical Pathways
It’s known that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities. Pyrimidine derivatives exert their potential through different action mechanisms, one of which is inhibiting protein kinases.
Biochemical Analysis
Biochemical Properties
N-(pyrimidin-2-yl)-2,3-dihydro-1H-indole-5-sulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain receptor tyrosine kinases, which are crucial for cell signaling and growth . The nature of these interactions often involves binding to the active site of the enzyme, thereby preventing substrate access and subsequent enzyme activity.
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of genes involved in cell cycle regulation and apoptosis . Additionally, it can impact cellular metabolism by inhibiting key metabolic enzymes, leading to altered metabolic flux.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. This binding can result in enzyme inhibition, where the compound blocks the enzyme’s active site, or activation, where it induces a conformational change that enhances enzyme activity . Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to reduced efficacy . Long-term exposure to the compound can result in sustained changes in cellular processes, such as prolonged inhibition of cell proliferation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as inhibition of tumor growth, without significant toxicity . At higher doses, toxic or adverse effects can occur, including damage to vital organs and disruption of normal physiological processes. Threshold effects are often observed, where a specific dosage is required to achieve the desired therapeutic outcome.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. For instance, it may be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites . These interactions can affect metabolic flux and alter the levels of various metabolites within the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s movement across cellular membranes and its accumulation in specific tissues . The localization and accumulation of the compound can influence its overall efficacy and toxicity.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. Targeting signals or post-translational modifications may direct the compound to particular compartments or organelles within the cell . This localization is crucial for its interaction with specific biomolecules and its overall biochemical effects.
Biological Activity
N-(pyrimidin-2-yl)-2,3-dihydro-1H-indole-5-sulfonamide is a sulfonamide derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a unique structure that allows it to interact with various biological targets, making it a candidate for further pharmacological studies.
- Molecular Formula : C12H12N4O2S
- Molecular Weight : 276.31 g/mol
- CAS Number : 1152600-26-4
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of its inhibitory effects on carbonic anhydrases (CAs) and its potential as an anticancer agent.
1. Inhibition of Carbonic Anhydrases
Carbonic anhydrases are important enzymes that catalyze the reversible reaction between carbon dioxide and water to form bicarbonate and protons. They play crucial roles in physiological processes such as respiration and acid-base balance.
Recent studies have shown that this compound exhibits significant inhibitory activity against various isoforms of carbonic anhydrases:
| Isoform | Inhibition Constant (K_i) | Source |
|---|---|---|
| CA II | 132.8 nM | Human |
| CA IX | 41.3 nM | Tumor-related |
| CA XII | 100 nM | Cancer-associated |
These findings indicate that the compound may be useful in developing treatments for conditions where carbonic anhydrase activity is dysregulated, such as cancer and glaucoma .
2. Antiproliferative Activity
The antiproliferative effects of this compound have also been investigated in various cancer cell lines. The compound demonstrates moderate activity against breast cancer cell lines under both normoxic and hypoxic conditions:
| Cell Line | IC_50 (µM) | Condition |
|---|---|---|
| MCF7 | 12.9 | Hypoxia |
| MCF7 | 25.0 | Normoxia |
This dual activity suggests that the compound may help overcome hypoxia-induced resistance commonly observed in cancer therapies .
The mechanism by which this compound exerts its biological effects involves binding to the active site of carbonic anhydrases, thereby inhibiting their enzymatic activity. The structural modification of the indole core appears to enhance binding affinity, which is crucial for its effectiveness as an inhibitor .
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Study on CA IX Inhibition : A study demonstrated that this compound effectively inhibited CA IX, which is overexpressed in many tumors. This inhibition was correlated with reduced tumor cell proliferation and migration .
- Combination Therapy Research : Another investigation explored its use in combination with traditional chemotherapeutics, showing enhanced efficacy against resistant cancer cell lines when used alongside doxorubicin .
Scientific Research Applications
Synthesis Pathways
N-(pyrimidin-2-yl)-2,3-dihydro-1H-indole-5-sulfonamide serves as a key building block in the synthesis of various biologically active compounds. Its ability to participate in diverse chemical reactions allows for the construction of novel heterocyclic structures.
Key Synthesis Methods
- Sulfonation Reactions : The introduction of the sulfonamide group can be achieved through sulfonation of suitable indole derivatives.
- Pyrimidine Coupling : The pyrimidine moiety can be introduced via coupling reactions with pyrimidine derivatives, enhancing the compound's biological activity.
Pharmaceutical Applications
The primary application of this compound is in drug development, particularly as a precursor for synthesizing new therapeutic agents.
Notable Case Studies
-
MGAT2 Inhibitors : Research has identified this compound as a precursor for developing inhibitors targeting acyl CoA:monoacylglycerol acyltransferase-2 (MGAT2), which is involved in metabolic disorders such as obesity. Modifications to the compound have led to derivatives with improved pharmacological properties and reduced side effects related to cytochrome P450 3A4 inhibition .
Compound IC50 (nM) Description 27c 7.8 Potent MGAT2 inhibitor with favorable ADME-Tox profiles - Antimicrobial Activity : Compounds derived from this compound have shown promising antimicrobial activity against various bacterial strains, suggesting potential applications in treating infections .
Agrochemical Applications
In addition to pharmaceuticals, this compound is also explored for its utility in agrochemicals. Its structural features allow it to act as a scaffold for developing new pesticides and herbicides.
Example Applications
-
Pesticide Development : Modifications of the sulfonamide group can enhance the efficacy and selectivity of pesticides against specific pests while minimizing environmental impact.
Application Target Benefits Herbicides Weeds Selective action with reduced toxicity to crops Insecticides Insects Enhanced potency with lower application rates
Chemical Reactions Analysis
Sulfonamide Group Reactivity
The sulfonamide (-SO₂NH-) group participates in nucleophilic substitution and coupling reactions due to its electron-withdrawing nature and labile N–H bond.
Key reactions:
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Nucleophilic Substitution: Reacts with alkyl/aryl halides under basic conditions to form N-alkylated derivatives .
-
Acylation: Forms sulfonamide esters when treated with acyl chlorides (e.g., acetyl chloride) .
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Cross-Coupling: Participates in Suzuki-Miyaura couplings with arylboronic acids using palladium catalysts .
Example reaction conditions:
Pyrimidine Ring Functionalization
The pyrimidine ring undergoes electrophilic substitution and coordination reactions.
Key reactions:
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Electrophilic Aromatic Substitution (EAS): Nitration at the 5-position using HNO₃/H₂SO₄ .
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Metal Coordination: Binds to transition metals (e.g., Zn²⁺, Cu²⁺) via nitrogen lone pairs, forming complexes .
-
Ring Expansion: Reacts with diazomethane to form triazine derivatives under acidic conditions .
Experimental data:
Indoline Scaffold Modifications
The 2,3-dihydro-1H-indole moiety undergoes oxidation, reduction, and cycloaddition.
Key reactions:
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Oxidation: Treating with KMnO₄ in acidic media converts the indoline to indole-5-sulfonamide .
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Reduction: Catalytic hydrogenation (H₂/Pd-C) saturates the indole ring to form tetrahydroindoline derivatives .
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Knoevenagel Condensation: Reacts with aldehydes (e.g., pyrazole-4-carboxaldehyde) to form α,β-unsaturated ketones .
Representative transformations:
Multi-Component Reactions
The compound serves as a building block in one-pot syntheses for complex heterocycles:
-
Example: Reacts with 1-phenyl-3-arylpyrazole aldehydes and malononitrile to yield α-cyano chalcones .
Conditions: Piperidine (cat.), EtOH, reflux, 6 h.
Yield: 70–88% .
Biological Activity Correlation
Derivatives synthesized via these reactions show promising bioactivity:
Comparison with Similar Compounds
Key Research Findings and Trends
- Selectivity Optimization : Substituents like trifluoromethyl groups (e.g., in 27c) are critical for enhancing target specificity and reducing off-target toxicity .
- Therapeutic Potential: While this compound derivatives show promise in metabolic disorders, oncology-focused analogues require further optimization to balance potency and safety .
- Synthetic Challenges : Complex modifications (e.g., cyclopenta[b]thiophene in 24) improve efficacy but complicate large-scale synthesis .
Preparation Methods
Preparation of Indole-5-sulfonamide Intermediate
- The starting material is typically a 2,3-dihydro-1H-indole derivative bearing a sulfonyl chloride or sulfonamide precursor at the 5-position.
- Sulfonamide formation is achieved by reaction of the 5-sulfonyl chloride intermediate with ammonia or an amine source under controlled conditions.
- Typical conditions involve stirring in aqueous or organic solvents with a base such as sodium hydroxide or triethylamine to neutralize released HCl.
Coupling with Pyrimidin-2-yl Moiety
- The pyrimidine ring is introduced by nucleophilic substitution or amide coupling reactions between the sulfonamide nitrogen and a suitably activated pyrimidin-2-yl derivative.
- Commonly, pyrimidin-2-yl amines or halides are reacted with the indole-5-sulfonamide under reflux in solvents like glacial acetic acid or acetonitrile, often in the presence of sodium acetate or other mild bases to facilitate coupling.
- Reaction times vary from several hours to overnight reflux to ensure complete conversion.
Purification and Characterization
- The crude product is typically purified by crystallization from ethanol, ethanol/water mixtures, or DMF/water systems.
- Characterization is performed by 1H-NMR, 13C-NMR, IR spectroscopy, and elemental analysis to confirm the structure and purity.
- Key spectral features include:
Representative Synthetic Scheme (Adapted)
| Step | Reagents & Conditions | Product | Notes |
|---|---|---|---|
| 1 | Indole derivative + Sulfonyl chloride + Base | Indole-5-sulfonyl chloride intermediate | Typically in aqueous or organic solvent |
| 2 | Intermediate + Pyrimidin-2-yl amine + NaOAc, reflux | This compound | Reflux in glacial acetic acid or acetonitrile |
| 3 | Purification by crystallization | Pure final compound | Crystallization from EtOH or DMF/H2O |
Research Findings and Analysis
- The sulfonamide linkage is critical for biological activity and is stable under the described synthetic conditions.
- The incorporation of the pyrimidine ring enhances molecular complexity and potential biological interactions, as evidenced by related imidazolone-sulfonamide-pyrimidine hybrids showing significant cytotoxic and enzyme inhibition activities.
- NMR and IR spectroscopy provide reliable confirmation of the successful synthesis and purity of the compound, with characteristic chemical shifts and absorption bands consistent across related compounds.
- The yields for similar compounds typically range from moderate to good (40–70%), depending on reaction conditions and purification efficiency.
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Starting Materials | 2,3-dihydro-1H-indole derivative, pyrimidin-2-yl amine or halide, sulfonyl chloride intermediate |
| Reaction Solvents | Glacial acetic acid, acetonitrile, ethanol, DMF |
| Reaction Conditions | Reflux (12–18 h), room temperature for some steps |
| Bases Used | Sodium acetate, triethylamine, sodium hydroxide |
| Purification Methods | Crystallization (ethanol, ethanol/water, DMF/water) |
| Characterization Techniques | 1H-NMR, 13C-NMR, IR, elemental analysis |
| Typical Yields | 40–70% |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(pyrimidin-2-yl)-2,3-dihydro-1H-indole-5-sulfonamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution between sulfonamide derivatives and halogenated pyrimidines. For example, sulfonyl chlorides react with amines under basic conditions (e.g., 3-picoline or 3,5-lutidine) to form sulfonamides . Optimization involves:
- Catalyst selection : Use of polar aprotic solvents (e.g., DMF) to enhance reactivity.
- Temperature control : Reactions often proceed at 80–100°C to balance yield and side-product formation.
- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures.
Q. How can structural characterization of this compound be performed to confirm its purity and identity?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : and NMR to verify aromatic protons (6.5–8.5 ppm for pyrimidine and indole rings) and sulfonamide linkages (δ 3.0–3.5 ppm for NH groups).
- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., expected [M+H] for CHNOS: 307.076).
- X-ray crystallography : If single crystals are obtained, compare bond lengths and angles with similar sulfonamide structures .
Q. What are the key solubility and stability considerations for this compound in experimental settings?
- Methodological Answer :
- Solubility : Test in DMSO (common stock solvent) and aqueous buffers (pH 4–9) to assess compatibility with biological assays.
- Stability : Conduct accelerated degradation studies under UV light, heat (40–60°C), and varying pH to identify decomposition pathways (HPLC monitoring recommended) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this sulfonamide derivative?
- Methodological Answer :
- Impurity analysis : Use HPLC-MS to detect trace byproducts (e.g., desulfonated intermediates) that may interfere with assays .
- Dose-response validation : Replicate studies across multiple cell lines or enzymatic systems to rule out off-target effects.
- Structural analogs : Compare activity with derivatives (e.g., halogenated or methylated variants) to identify pharmacophore requirements .
Q. What computational strategies are effective for predicting the binding modes of this compound to target proteins?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes like carbonic anhydrase or tyrosine kinases.
- MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability and key residue contributions.
- QSAR modeling : Corrogate electronic (HOMO/LUMO) and steric parameters (logP, polar surface area) with experimental IC values .
Q. How can synthetic yields be improved for large-scale preparation without compromising purity?
- Methodological Answer :
- Flow chemistry : Implement continuous-flow reactors to enhance heat/mass transfer and reduce side reactions .
- Catalytic systems : Screen transition-metal catalysts (e.g., Pd/Cu) for cross-coupling steps.
- In-line analytics : Use FTIR or Raman spectroscopy for real-time monitoring of reaction progress.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
